molecular formula C11H11FO3 B595557 Ethyl alpha-formyl-4-fluorophenylacetate CAS No. 104920-79-8

Ethyl alpha-formyl-4-fluorophenylacetate

Cat. No. B595557
M. Wt: 210.204
InChI Key: XYXSXSSTNGMQFV-UHFFFAOYSA-N
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Description

Ethyl alpha-formyl-4-fluorophenylacetate, also known as EFFPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is synthesized through a complex process that involves several steps and requires specialized equipment and expertise. In

Scientific Research Applications

Ethyl alpha-formyl-4-fluorophenylacetate has a wide range of potential applications in scientific research. One of the most promising areas of research involves the development of new drugs for the treatment of various diseases. Ethyl alpha-formyl-4-fluorophenylacetate has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs.

Mechanism Of Action

The exact mechanism of action of Ethyl alpha-formyl-4-fluorophenylacetate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in inflammation and pain.

Biochemical And Physiological Effects

Ethyl alpha-formyl-4-fluorophenylacetate has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has also been shown to have antioxidant properties and to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl alpha-formyl-4-fluorophenylacetate in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying the mechanisms of inflammation and pain. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize it.

Future Directions

There are many potential future directions for research involving Ethyl alpha-formyl-4-fluorophenylacetate. One promising area of research is the development of new drugs based on its structure and mechanism of action. Another potential direction is the study of its effects on other physiological processes, such as its potential to modulate the immune response or to affect the nervous system. Additionally, further research is needed to fully understand the biochemical and physiological effects of Ethyl alpha-formyl-4-fluorophenylacetate and to explore its potential applications in a variety of fields.

Synthesis Methods

The synthesis of Ethyl alpha-formyl-4-fluorophenylacetate is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 4-fluorobenzaldehyde, which is reacted with ethyl acetoacetate in the presence of a base to form a beta-ketoester intermediate. This intermediate is then treated with hydroxylamine hydrochloride and sodium acetate to form the corresponding oxime. The oxime is then reduced with sodium borohydride to form the desired product, Ethyl alpha-formyl-4-fluorophenylacetate.

properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-7,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXSXSSTNGMQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl alpha-formyl-4-fluorophenylacetate

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